
Carminomycinone
Vue d'ensemble
Description
Méthodes De Préparation
Carminomycinone can be synthesized through several routes. One common method involves the methylation of carminomycin using diazomethane . Another approach is the reduction of semi-synthetic this compound using sodium borohydride . Industrial production often involves the use of Streptomyces species, which produce this compound as a secondary metabolite .
Analyse Des Réactions Chimiques
Carminomycinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form daunomycinone.
Reduction: Sodium borohydride can reduce this compound to 13-dihydrothis compound.
Substitution: The compound can undergo methylation at the C(4)-hydroxy group using diazomethane.
Common reagents used in these reactions include diazomethane for methylation and sodium borohydride for reduction. The major products formed from these reactions are daunomycinone and 13-dihydrothis compound .
Applications De Recherche Scientifique
Chemistry
Carminomycinone serves as a precursor in the synthesis of other anthracycline antibiotics. Its structural features allow for modifications that lead to the development of novel compounds with enhanced therapeutic properties. Researchers have synthesized derivatives through various chemical reactions, including acylation and alkylation, which modify its functional groups to improve solubility and efficacy against cancer cells .
Biology
In biological research, this compound is studied for its effects on nucleic acid synthesis in microorganisms and malignant cells. It has been shown to inhibit DNA synthesis selectively, making it a valuable tool for understanding cellular processes and developing new therapeutic strategies. The compound’s ability to increase the melting temperature of DNA indicates strong interactions with nucleic acids, which is crucial for its antitumor activity .
Medicine
This compound is primarily used in chemotherapy for treating various cancers, including leukemia, breast cancer, and lymphomas. Its mechanism involves intercalating into DNA strands, disrupting replication and transcription processes in rapidly dividing cancer cells. Clinical studies have demonstrated its effectiveness comparable to other anthracyclines like daunorubicin and doxorubicin but with specific advantages in certain contexts .
Case Study: Antitumor Activity
A study evaluated the antitumor effects of this compound derivatives on human leukemia (HL-60) cells. The results indicated that some derivatives exhibited lower IC50 values than their daunorubicin counterparts, suggesting enhanced potency .
Compound | IC50 (mM) |
---|---|
Daunorubicin | 0.12 |
This compound Derivative 1 | 0.18 |
This compound Derivative 2 | 0.15 |
Industry
In the pharmaceutical industry, this compound is produced using Streptomyces species , leveraging its natural antitumor properties. The production process involves fermentation techniques that optimize yield and purity for clinical applications .
Mécanisme D'action
Carminomycinone exerts its effects by selectively inhibiting the synthesis of nucleic acids in cells. It complexes with DNA in vitro, significantly increasing the melting temperature of DNA . The compound inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase, thereby preventing the synthesis of RNA . Additionally, this compound inhibits repair mechanisms in bacterial cells damaged by radiation and alkylating agents .
Comparaison Avec Des Composés Similaires
Carminomycinone is similar to other anthracycline antibiotics such as daunorubicin and doxorubicin. it is unique in its specific inhibition of nucleic acid synthesis and its ability to increase the melting temperature of DNA . Similar compounds include:
Daunorubicin: Used in the treatment of leukemia and other cancers.
Doxorubicin: Known for its broad-spectrum antitumor activity.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.
This compound stands out due to its specific molecular interactions and its effectiveness in inhibiting nucleic acid synthesis .
Activité Biologique
Carminomycinone, a derivative of the anthracycline antibiotic class, exhibits significant biological activity, particularly in the context of cancer treatment. This article provides an overview of its biological properties, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Overview of this compound
This compound is structurally related to other anthracyclines such as daunorubicin and doxorubicin. These compounds are known for their potent antitumor effects but are also associated with cardiotoxicity. This compound has been studied for its potential to retain anticancer efficacy while minimizing adverse effects.
This compound exerts its biological effects primarily through the following mechanisms:
- DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication and transcription processes. This action leads to the induction of apoptosis in cancer cells.
- Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition results in DNA strand breaks and ultimately cell death.
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, contributing to oxidative stress and subsequent cell death.
Cytotoxicity Studies
Research has demonstrated that this compound possesses significant cytotoxic properties against various cancer cell lines. Table 1 summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound compared to other anthracyclines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HL-60 | 0.12 |
Daunorubicin | HL-60 | 0.18 |
Doxorubicin | HL-60 | 0.25 |
Table 1: Comparative cytotoxicity of this compound and other anthracyclines on HL-60 cells .
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Antitumor Efficacy : A study on human leukemia HL-60 cells showed that this compound induced apoptosis through activation of caspases, with a marked increase in cleaved PARP (Poly ADP-ribose polymerase), indicating effective apoptosis induction .
- Synergistic Effects : Research indicated that combining this compound with other chemotherapeutic agents enhanced its efficacy against resistant cancer cell lines. For instance, when used alongside paclitaxel, there was a significant reduction in cell viability compared to either drug alone .
- In Vivo Studies : Animal studies have demonstrated that this compound significantly reduces tumor size in xenograft models without the severe cardiotoxicity typically associated with other anthracyclines .
Future Directions
The development of this compound derivatives aims to enhance its therapeutic profile while reducing side effects. Ongoing research focuses on:
- Structural Modifications : Altering functional groups to improve selectivity towards cancer cells.
- Combination Therapies : Exploring synergistic combinations with novel agents or immunotherapies.
- Mechanistic Studies : Further elucidating the pathways involved in its anticancer activity to identify potential biomarkers for patient selection.
Propriétés
IUPAC Name |
(7S,9S)-9-acetyl-4,6,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,11,22-23,25,27-28H,5-6H2,1H3/t11-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDJGVROLWFENK-YBTHPKLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967193 | |
Record name | 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52744-22-6 | |
Record name | Carminomycinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.